脱水克林霉素

描述

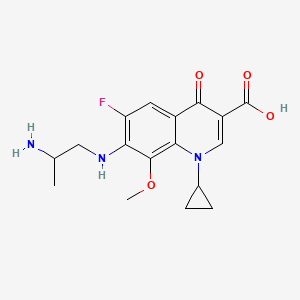

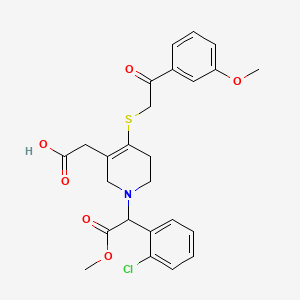

Dehydro Clindamycin is a derivative of Clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, and staphylococci . Dehydro Clindamycin, like its parent compound, is known for its antibacterial properties and is used primarily in research settings.

科学研究应用

Dehydro Clindamycin has several scientific research applications. In chemistry, it is used to study the structure-activity relationship of lincosamide antibiotics . In biology and medicine, it is used to investigate the mechanisms of bacterial resistance and to develop new antibacterial agents . Additionally, Dehydro Clindamycin is used in industrial research to improve the production processes of Clindamycin and its derivatives .

作用机制

Target of Action

Dehydro Clindamycin primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Dehydro Clindamycin disrupts bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Dehydro Clindamycin’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . By acting as a structural analog of these tRNA molecules, Dehydro Clindamycin impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .

Biochemical Pathways

Dehydro Clindamycin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . By inhibiting protein synthesis, it disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Pharmacokinetics

The pharmacokinetics of Dehydro Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME). Approximately 90% of an oral dose of Clindamycin hydrochloride capsules is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations attained within 45 minutes . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The primary result of Dehydro Clindamycin’s action is the inhibition of bacterial growth and multiplication . It is effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, Dehydro Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The action, efficacy, and stability of Dehydro Clindamycin can be influenced by various environmental factors. For instance, the discharge of pharmaceuticals and specific chemicals into the environment, especially at manufacturing sites, can accelerate antibiotic resistance . This is particularly relevant for antibiotics like Dehydro Clindamycin, which are produced on a large scale globally . Therefore, sustainable practices in the production and disposal of such antibiotics are crucial to prevent environmental contamination and the consequent spread of antibiotic resistance .

生化分析

Biochemical Properties

Dehydro Clindamycin interacts with several enzymes, proteins, and other biomolecules. It has been found to have broad-spectrum antibacterial properties, interacting with multiple target proteins . One of these targets, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .

Cellular Effects

Dehydro Clindamycin has significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of Dehydro Clindamycin involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This interaction results in changes in gene expression and enzyme activity, contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

The effects of Dehydro Clindamycin change over time in laboratory settings. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Dehydro Clindamycin is involved in several metabolic pathways. It is metabolized by the CYP3A4/5 enzymes

Subcellular Localization

One of the protein targets of Dehydro Clindamycin, the cell division protein FtsZ, is primarily located in the cyto and cyto_nucl compartments .

准备方法

The preparation of Dehydro Clindamycin involves several synthetic routes. One common method is the reduction of Clindamycin hydrochloride to remove impurities, including Dehydro Clindamycin . This process typically involves the use of reducing agents and specific reaction conditions to achieve the desired purity levels. Industrial production methods often utilize intermediates such as clindamycin phosphoryl benzylate, which can be easily isolated and purified .

化学反应分析

Dehydro Clindamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives with altered antibacterial properties .

相似化合物的比较

Dehydro Clindamycin can be compared to other lincosamide antibiotics such as Lincomycin and Clindamycin. While all these compounds share a similar mechanism of action, Dehydro Clindamycin is unique in its specific structural modifications, which may confer different antibacterial properties . Other similar compounds include Amoxicillin and Doxycycline, which are used to treat a variety of bacterial infections but belong to different classes of antibiotics .

属性

IUPAC Name |

N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)/t9?,11?,12?,13-,14-,15?,16?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQIGGGBJDZABU-VNCRYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747442 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909032-77-5 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Dehydro Clindamycin and why is it relevant?

A1: Dehydro Clindamycin is an impurity identified in the raw material of Clindamycin Phosphate (CP) []. This means its presence could potentially impact the efficacy and safety of the final drug product.

Q2: How was Dehydro Clindamycin isolated and characterized?

A2: Researchers used a combination of techniques to isolate and characterize Dehydro Clindamycin. First, they employed Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the molecular weights of various impurities within the raw CP material. Then, they successfully isolated Dehydro Clindamycin using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) []. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q3: What is the significance of identifying Dehydro Clindamycin in Clindamycin Phosphate?

A3: This discovery is significant for several reasons. Firstly, it highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. Secondly, this finding allows for updates to official documentation like pharmacopoeias to include Dehydro Clindamycin as a known impurity. This helps establish better quality control standards for Clindamycin Phosphate production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

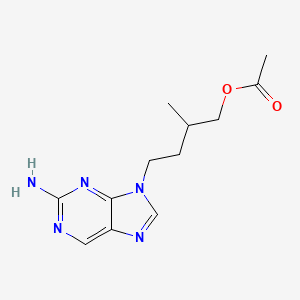

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)